
Endoxifen hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Endoxifen hydrochloride is synthesized through the hydroxylation and demethylation of tamoxifen. The process involves the use of cytochrome P450 enzymes, particularly CYP2D6, which converts tamoxifen into its active metabolites, including endoxifen . The synthetic route typically involves the following steps:
Hydroxylation: Tamoxifen undergoes hydroxylation to form 4-hydroxytamoxifen.
Demethylation: 4-hydroxytamoxifen is then demethylated to produce endoxifen.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Reactions: Utilizing catalysts to enhance the efficiency of hydroxylation and demethylation reactions.
Purification: Employing chromatographic techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Endoxifen hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of tamoxifen to endoxifen through oxidative metabolism by cytochrome P450 enzymes.
Reduction: Endoxifen can be reduced to its inactive forms under certain conditions.
Substitution: Endoxifen can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Cytochrome P450 enzymes (CYP2D6) for hydroxylation.
Reducing Agents: Chemical reductants for reduction reactions.
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products:
4-Hydroxytamoxifen: An intermediate in the synthesis of endoxifen.
Inactive Metabolites: Formed through reduction and other metabolic pathways.
Wissenschaftliche Forschungsanwendungen
Endoxifen hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the metabolism of tamoxifen and its derivatives.
Medicine: Primarily used in the treatment of estrogen receptor-positive breast cancer. Additionally, it is being explored for the treatment of bipolar disorder.
Industry: Utilized in the development of new therapeutic agents targeting estrogen receptors.
Wirkmechanismus
Endoxifen hydrochloride exerts its effects by binding to estrogen receptors, particularly estrogen receptor alpha (ERα). It functions as an antiestrogen by:
Blocking ERα Transcriptional Activity: Inhibits the transcriptional activity of ERα, thereby preventing estrogen-induced gene expression.
Promoting ERα Degradation: Targets ERα for degradation by the proteasome, reducing the levels of functional receptors in breast cancer cells.
Inhibiting Cell Proliferation: Suppresses estrogen-induced proliferation of breast cancer cells.
Vergleich Mit ähnlichen Verbindungen
Endoxifen hydrochloride is compared with other similar compounds, such as:
Tamoxifen: The parent compound from which endoxifen is derived.
4-Hydroxytamoxifen: Another active metabolite of tamoxifen.
N-desmethyl-tamoxifen: A precursor in the synthesis of endoxifen.
This compound stands out due to its higher potency, unique mechanisms of action, and effectiveness in tamoxifen-resistant breast cancer patients .
Biologische Aktivität
Endoxifen hydrochloride, the active metabolite of tamoxifen, has emerged as a significant compound in the treatment of hormone-responsive breast cancers. This article delves into its biological activity, pharmacokinetics, and clinical implications based on diverse research findings.
Overview of this compound
Endoxifen (4-hydroxy-N-desmethyltamoxifen) is a selective estrogen receptor modulator (SERM) that exhibits potent anti-estrogenic properties. Unlike tamoxifen, which is metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme into various metabolites, endoxifen acts independently of this pathway, making it a more reliable therapeutic option for patients with varying CYP2D6 activity levels .
Pharmacological Properties
In Vitro Activity:
- Endoxifen demonstrates superior potency compared to tamoxifen. It exhibits:
- Anti-estrogenic effects: Inhibits estrogen-induced proliferation in breast cancer cell lines such as MCF-7, HS 578T, and BT-549 .
- PKC Inhibition: Endoxifen shows four-fold higher inhibition of protein kinase C (PKC) activity than tamoxifen, indicating enhanced anti-cancer potential .
- Cell Proliferation: Significantly reduces cell proliferation in estrogen-responsive breast cancer cells .
In Vivo Activity:
- In animal models, endoxifen has been shown to inhibit the growth of MCF-7 human mammary tumor xenografts more effectively than tamoxifen at equivalent doses .
Pharmacokinetics
Endoxifen is rapidly absorbed with a peak concentration (Tmax) occurring between 4.5 to 6 hours post-administration. The half-life ranges from 52.1 to 58.1 hours, allowing for sustained therapeutic effects without frequent dosing .
Case Studies and Clinical Trials
-
Phase I Trials:
- A study involving hormone-resistant metastatic breast cancer patients demonstrated that oral administration of endoxifen resulted in acceptable toxicity profiles and promising anti-tumor outcomes .
- Patients exhibited significantly higher concentrations of endoxifen compared to other metabolites, reinforcing its importance as a therapeutic agent .
-
Pharmacogenetics:
- Variability in CYP2D6 activity significantly affects endoxifen concentrations. Patients with non-functional CYP2D6 alleles often have lower endoxifen levels and poorer clinical outcomes when treated with tamoxifen .
- Monitoring endoxifen levels could be a critical strategy for personalizing breast cancer treatment and optimizing therapeutic efficacy .
Comparative Table of Biological Activity
Activity Type | Endoxifen | Tamoxifen |
---|---|---|
Potency | 30-100 times more potent | Baseline reference |
PKC Inhibition | Four-fold higher | Lower inhibition |
CYP2D6 Dependency | Independent | Dependent |
Clinical Use | Effective in hormone-resistant cases | Standard treatment |
Mechanistic Insights
Recent studies have elucidated the molecular mechanisms through which endoxifen exerts its effects:
- It downregulates AKT phosphorylation via inhibition of PKCβ1 kinase activity, impacting cellular signaling pathways crucial for cancer cell proliferation and survival .
- Phosphoproteomic analyses reveal that endoxifen alters the phosphorylation state of numerous proteins involved in tumorigenesis, suggesting a broad impact on cellular signaling networks .
Eigenschaften
IUPAC Name |
4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFIMPDXTABYCN-BJFQDICYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145698 | |
Record name | Endoxifen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032008-74-4 | |
Record name | Endoxifen hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032008744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Z-Endoxifen hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Endoxifen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENDOXIFEN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308PA1L567 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.